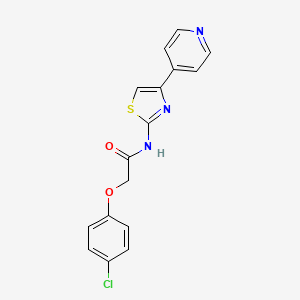

2-(4-chlorophenoxy)-N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide

Description

Properties

IUPAC Name |

2-(4-chlorophenoxy)-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClN3O2S/c17-12-1-3-13(4-2-12)22-9-15(21)20-16-19-14(10-23-16)11-5-7-18-8-6-11/h1-8,10H,9H2,(H,19,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIIIERAMNNRLDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCC(=O)NC2=NC(=CS2)C3=CC=NC=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide typically involves the following steps:

Formation of the thiazole ring: This can be achieved by reacting 4-pyridinecarboxaldehyde with thiourea in the presence of a base such as sodium hydroxide.

Coupling with chlorophenoxyacetic acid: The thiazole derivative is then coupled with 4-chlorophenoxyacetic acid using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired acetamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenoxy)-N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of corresponding alcohols or amines.

Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

Chemical Synthesis and Research

This compound serves as an important building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions, including:

- Substitution Reactions : The chlorophenoxy group allows for nucleophilic substitution reactions, which can lead to the formation of new derivatives.

- Oxidation and Reduction : The compound can undergo oxidation using agents like potassium permanganate and reduction via lithium aluminum hydride, expanding its utility in synthetic chemistry.

The ability to modify its structure makes it a versatile compound for chemists looking to explore new chemical entities or develop novel materials.

Research has indicated that 2-(4-chlorophenoxy)-N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide exhibits promising biological activities, particularly:

- Antimicrobial Properties : Studies have shown that derivatives of thiazole compounds often possess significant antimicrobial activity against various bacterial strains and fungi. This suggests potential applications in developing new antimicrobial agents.

- Anticancer Activity : The compound has been investigated for its anticancer properties. For instance, similar thiazole derivatives have been evaluated against human cancer cell lines, showing potential efficacy in inhibiting cancer cell proliferation.

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its therapeutic potential:

- Drug Development : The compound's structure suggests it may interact with specific biological targets, making it a candidate for drug development against diseases such as cancer or infections caused by resistant pathogens.

- Mechanism of Action Studies : Understanding how this compound interacts with enzymes or receptors can lead to insights into its pharmacological effects and guide further modifications to enhance efficacy.

Case Study 1: Antimicrobial Evaluation

A study focusing on thiazole derivatives demonstrated that certain compounds exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The research utilized standard methods such as the turbidimetric method to assess the effectiveness of these compounds . This highlights the potential of this compound as a lead compound for developing new antibiotics.

Case Study 2: Anticancer Screening

In another investigation, thiazole-based compounds were screened for their anticancer properties against various human cancer cell lines. Results indicated that some derivatives showed promising activity against breast cancer cells (MCF7), suggesting that modifications of the original compound could yield effective anticancer agents .

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table summarizes key structural analogs and their properties, highlighting differences in substituents, molecular weights (MW), melting points (m.p.), and biological activities:

*Estimated based on structural similarity.

Key Observations:

Substituent Impact on Activity: The 4-chlorophenoxy group in the target compound distinguishes it from analogs with chlorophenylpiperazinyl (e.g., Compound 14 ) or coumarin moieties (Compound 6 ). Pyridin-4-yl on the thiazole ring (shared with the commercial analog in ) may improve aromatic stacking interactions in biological targets compared to phenyl or methoxyphenyl groups .

Physical Properties :

- Melting points of analogs range from 154°C (sulfamoyl derivatives ) to 303°C (methoxyphenylpiperazinyl derivatives ), suggesting that bulkier substituents (e.g., piperazinyl) increase crystallinity. The target compound’s m.p. is expected to align with this trend.

Biological Activities: Antimicrobial Activity: Thiophenyl-sulfamoyl derivatives (e.g., 9c ) and chlorophenyl-tolyl analogs (107j, 107k ) show potent antibacterial effects, indicating that halogenated aryl groups enhance membrane penetration. Enzyme Inhibition: Piperazine-containing derivatives () and coumarin-linked compounds () demonstrate MMP and α-glucosidase inhibition, respectively. The target compound’s 4-chlorophenoxy group may confer selectivity for oxidoreductases or hydrolases.

Biological Activity

2-(4-chlorophenoxy)-N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide is a complex organic compound notable for its diverse biological activities. The compound features a chlorophenoxy group, a pyridinyl group, and a thiazolyl group, which contribute to its potential applications in medicinal chemistry, particularly in drug development.

Chemical Structure

The chemical structure of the compound can be represented as follows:

Synthesis

The synthesis of this compound typically involves multiple steps, starting from the reaction of 4-chlorophenol with chloroacetic acid to form an intermediate, which is then reacted with 4-(pyridin-4-yl)thiazol-2-amine. Common solvents include dimethylformamide (DMF), and catalysts like triethylamine are often utilized to facilitate the process .

Antitumor Activity

Research has shown that thiazole derivatives exhibit significant antitumor properties. Compounds similar to this compound have been evaluated for their cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that certain thiazole compounds can inhibit cell proliferation with IC50 values lower than standard chemotherapeutic agents like doxorubicin .

Table: Antitumor Activity of Thiazole Derivatives

Anticonvulsant Activity

Thiazole derivatives have also been investigated for their anticonvulsant properties. Compounds structurally related to this compound have shown promising results in animal models, providing significant protection against seizures .

Antimicrobial Activity

The antimicrobial efficacy of thiazole-containing compounds has been documented extensively. For example, certain derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria, indicating their potential as new antimicrobial agents .

Table: Antimicrobial Activity of Thiazole Derivatives

| Compound | Microbial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|---|

| Compound D | Staphylococcus epidermidis | 31.25 µg/mL | |

| Compound E | E. coli | 15.62 µg/mL |

The biological activity of this compound is believed to involve its interaction with specific molecular targets such as enzymes and receptors. The compound may modulate the activity of these targets, leading to various pharmacological effects.

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies indicate that modifications in the thiazole moiety significantly influence biological activity. For instance, electron-donating groups on the phenyl ring have been correlated with enhanced cytotoxicity against cancer cells .

Case Studies and Research Findings

- Antitumor Efficacy : In a study evaluating the anticancer potential of thiazole derivatives, it was found that compounds with specific substitutions on the thiazole ring exhibited superior activity against colon cancer cell lines compared to traditional chemotherapeutics .

- Anticonvulsant Properties : Research involving a series of thiazole-based compounds highlighted their ability to reduce seizure frequency in animal models, suggesting a viable pathway for developing new anticonvulsant medications .

- Antimicrobial Studies : A systematic investigation into thiazole derivatives revealed their effectiveness against various bacterial strains, outperforming established antibiotics in some cases .

Q & A

Q. What are the common synthetic routes for preparing 2-(4-chlorophenoxy)-N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide and its analogs?

The synthesis typically involves multi-step reactions, starting with substitution and condensation steps. For example:

- Substitution reactions : Alkaline conditions facilitate nucleophilic substitution, as seen in the preparation of intermediates like 3-chloro-4-(2-pyridylmethoxy)nitrobenzene from 3-chloro-4-fluoronitrobenzene and 2-pyridinemethanol .

- Condensation : Acetamide derivatives are often synthesized via condensation of amines (e.g., 4-(pyridin-4-yl)thiazol-2-amine) with chloroacetate intermediates under catalytic conditions. Triethylamine is commonly used to drive the reaction, monitored via TLC .

- Thiazole core formation : 2-Aminothiazole derivatives can be synthesized using thiourea and α-halo ketones or esters, as described in methods for N-(4-phenyl-2-thiazolyl)acetamide .

Q. Which spectroscopic and analytical methods are most effective for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : Critical for confirming regioselectivity and purity, especially for distinguishing pyridine and thiazole protons .

- X-ray crystallography : Resolves structural ambiguities, such as confirming the planar geometry of the thiazole ring and intermolecular interactions (e.g., hydrogen bonding in fluorophenyl analogs) .

- Chromatography (TLC/HPLC) : Used to monitor reaction progress and purity .

- Mass spectrometry : Validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can computational chemistry aid in optimizing the synthesis and functionalization of this compound?

State-of-the-art computational methods, such as quantum chemical reaction path searches, can predict optimal reaction conditions. For example:

- Reaction Design : The ICReDD approach combines quantum calculations with information science to narrow down experimental parameters (e.g., solvent selection, catalyst efficiency), reducing trial-and-error experimentation .

- Density Functional Theory (DFT) : Models electronic properties of intermediates, such as charge distribution in the thiazole ring, to predict reactivity toward electrophiles or nucleophiles .

Q. What strategies address contradictory biological activity data in studies of thiazole-based acetamides?

- Dose-response profiling : Ensure consistent assay concentrations across studies, as small structural changes (e.g., substitution at the pyridine or chlorophenoxy group) drastically alter activity .

- Control experiments : Use standardized positive/negative controls (e.g., known kinase inhibitors for kinase assays) to calibrate activity measurements .

- Metabolic stability assays : Assess whether contradictory results arise from compound degradation in vitro vs. in vivo .

Q. How can regioselectivity challenges in thiazole functionalization be mitigated?

- Directing groups : Introduce temporary protecting groups (e.g., acetyl) on the thiazole nitrogen to steer electrophilic substitution to desired positions .

- Catalytic systems : Use Pd-mediated cross-coupling to selectively modify the pyridine or chlorophenoxy moieties without disrupting the thiazole core .

Q. What methodologies improve the stability and storage of this compound under laboratory conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.